molecular formula C21H20BrN3O5 B4900989 2-[(4E)-4-(5-bromo-2,4-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

2-[(4E)-4-(5-bromo-2,4-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B4900989
M. Wt: 474.3 g/mol
InChI Key: MTFVAOGZBYWBGA-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4E)-4-(5-bromo-2,4-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a brominated benzylidene group and an imidazolidinyl moiety.

Properties

IUPAC Name

2-[(4E)-4-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O5/c1-12-4-6-14(7-5-12)23-19(26)11-25-20(27)16(24-21(25)28)9-13-8-15(22)18(30-3)10-17(13)29-2/h4-10H,11H2,1-3H3,(H,23,26)(H,24,28)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFVAOGZBYWBGA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3OC)OC)Br)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-(5-bromo-2,4-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with an appropriate imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-4-(5-bromo-2,4-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4E)-4-(5-bromo-2,4-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s brominated benzylidene group and imidazolidinyl moiety play crucial roles in its biological activity. It can interact with enzymes and receptors, leading to the modulation of various cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4E)-4-(5-bromo-2,4-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.